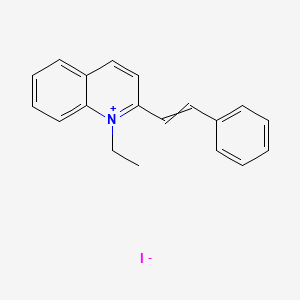
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one
Vue d'ensemble
Description
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one, also known as AMN082, is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. It is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in various neurological disorders such as anxiety, depression, and addiction.
Mécanisme D'action
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is a selective agonist of the mGluR7 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to have a variety of effects on neuronal signaling, including regulation of neurotransmitter release and modulation of ion channels. It is thought that the anxiolytic and antidepressant effects of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one may be due to its ability to reduce glutamate release in the amygdala and hippocampus, while its effects on addiction may be related to its ability to modulate dopamine release in the nucleus accumbens.
Biochemical and Physiological Effects:
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior in the elevated plus maze and open field tests, as well as to reduce depressive-like behavior in the forced swim test. Additionally, 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one has been shown to enhance LTP in the hippocampus, which is thought to be a key mechanism underlying learning and memory. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is its high selectivity for the mGluR7 receptor, which allows for more specific targeting of this receptor in animal models. Additionally, 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one has been found to have relatively low toxicity in animal studies, which may make it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one. One area of interest is the potential use of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one as a treatment for anxiety, depression, and addiction in humans. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one on neuronal signaling and behavior. Finally, there may be potential applications of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one in other areas of neuroscience research, such as the study of learning and memory or the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential applications in neuroscience research, particularly in the field of neuropharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for addiction. Additionally, 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one has been found to enhance long-term potentiation (LTP) in the hippocampus, which is thought to be a key mechanism underlying learning and memory.
Propriétés
IUPAC Name |
7-amino-1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOBNTOXXZZBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336944.png)
![Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336956.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3336962.png)









